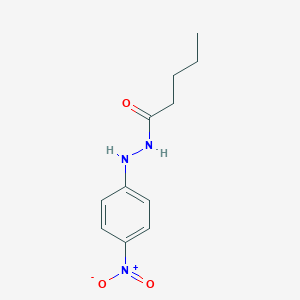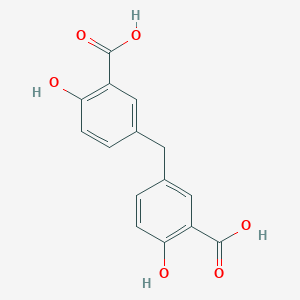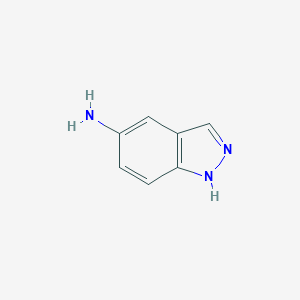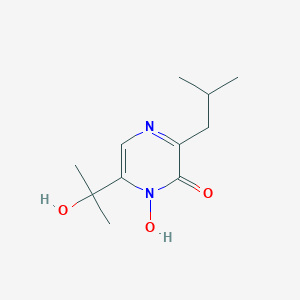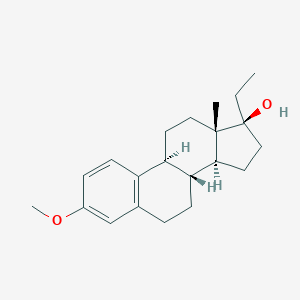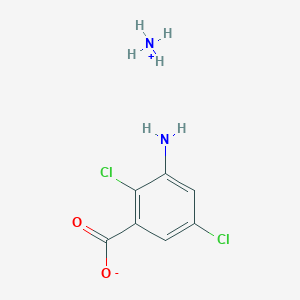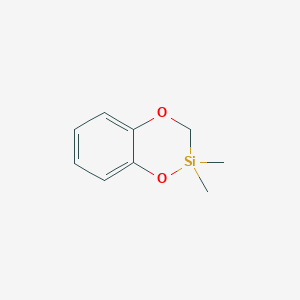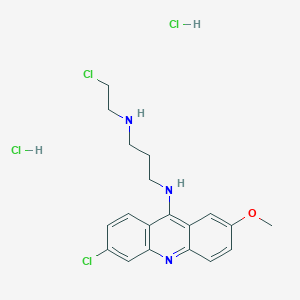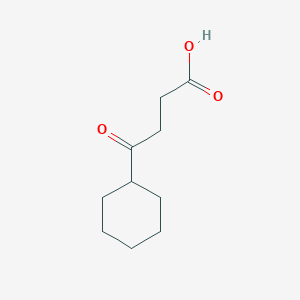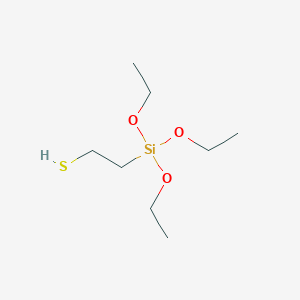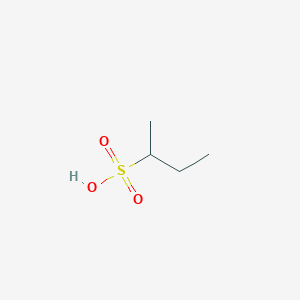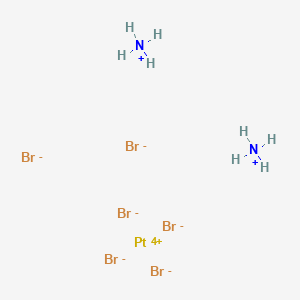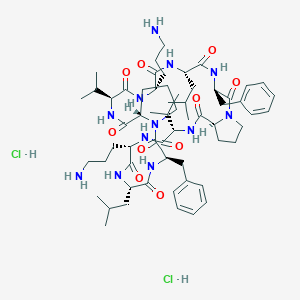
(p-Hydroxyphenyl)dimethylsulfonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Hydroxyphenyl)dimethylsulfonium chloride, also known as S-2367, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonium salt that has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of (p-Hydroxyphenyl)dimethylsulfonium chloride is not fully understood, but it is believed to involve the compound's antioxidant and anti-inflammatory properties. (p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines, which may contribute to its beneficial effects in various experimental models.
Efectos Bioquímicos Y Fisiológicos
(p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to have a number of biochemical and physiological effects in various experimental models. Some of the most notable effects of this compound include:
1. Reduction of oxidative stress
2. Inhibition of inflammation
3. Protection against cellular damage
4. Modulation of cellular signaling pathways
5. Regulation of gene expression
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(p-Hydroxyphenyl)dimethylsulfonium chloride has several advantages for use in lab experiments. This compound is readily available, relatively inexpensive, and has well-established synthesis methods. Additionally, (p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to have a wide range of beneficial effects, making it a versatile tool for researchers in various fields.
However, there are also some limitations to the use of (p-Hydroxyphenyl)dimethylsulfonium chloride in lab experiments. One of the main limitations is that the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, (p-Hydroxyphenyl)dimethylsulfonium chloride may have different effects in different experimental models, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving (p-Hydroxyphenyl)dimethylsulfonium chloride. Some potential areas of investigation include:
1. Further studies of the mechanism of action of (p-Hydroxyphenyl)dimethylsulfonium chloride, including its effects on cellular signaling pathways and gene expression.
2. Studies of the potential therapeutic applications of (p-Hydroxyphenyl)dimethylsulfonium chloride in various disease models.
3. Development of new synthesis methods for (p-Hydroxyphenyl)dimethylsulfonium chloride that are more efficient and cost-effective.
4. Investigation of the potential use of (p-Hydroxyphenyl)dimethylsulfonium chloride as a tool for studying oxidative stress and inflammation in various experimental models.
In conclusion, (p-Hydroxyphenyl)dimethylsulfonium chloride is a promising compound for scientific research due to its antioxidant and anti-inflammatory properties. This compound has been shown to have a wide range of beneficial effects in various experimental models, making it a versatile tool for researchers in various fields. While there are still some limitations to the use of (p-Hydroxyphenyl)dimethylsulfonium chloride in lab experiments, there are also many exciting future directions for research involving this compound.
Métodos De Síntesis
(p-Hydroxyphenyl)dimethylsulfonium chloride can be synthesized through a multistep process involving the reaction of p-hydroxybenzaldehyde with dimethylsulfide and then with methyl iodide. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthesis method has been well established in the literature and has been used to produce high-quality (p-Hydroxyphenyl)dimethylsulfonium chloride for scientific research purposes.
Aplicaciones Científicas De Investigación
(p-Hydroxyphenyl)dimethylsulfonium chloride has been widely used in scientific research for its unique properties. This compound has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various applications in the field of biochemistry and physiology. Some of the most common scientific research applications of (p-Hydroxyphenyl)dimethylsulfonium chloride include:
1. In vitro studies of oxidative stress and inflammation
2. In vivo studies of oxidative stress and inflammation
3. Studies of the role of (p-Hydroxyphenyl)dimethylsulfonium chloride in cellular signaling pathways
4. Studies of the effect of (p-Hydroxyphenyl)dimethylsulfonium chloride on gene expression
Propiedades
Número CAS |
1005-35-2 |
|---|---|
Nombre del producto |
(p-Hydroxyphenyl)dimethylsulfonium chloride |
Fórmula molecular |
C8H11ClOS |
Peso molecular |
190.69 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)-dimethylsulfanium;chloride |
InChI |
InChI=1S/C8H10OS.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h3-6H,1-2H3;1H |
Clave InChI |
UXWDJTXZHNODLR-UHFFFAOYSA-N |
SMILES |
C[S+](C)C1=CC=C(C=C1)O.[Cl-] |
SMILES canónico |
C[S+](C)C1=CC=C(C=C1)O.[Cl-] |
Otros números CAS |
1005-35-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



